[(1-methyl-1H-pyrazol-5-yl)methyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
(1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound featuring two pyrazole rings, each substituted with a methyl group and connected via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves the reaction of 1-methyl-1H-pyrazole with formaldehyde and a secondary amine under acidic conditions. The reaction proceeds through a Mannich-type mechanism, forming the methylene bridge between the two pyrazole rings.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of pyrazole alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
(1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
(1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine can be compared to other pyrazole derivatives such as:
1-methyl-3-(trifluoromethyl)-1H-pyrazole: Similar in structure but lacks the methylene bridge.
1-methyl-1H-pyrazole: A simpler structure with only one pyrazole ring.
3-(trifluoromethyl)-1H-pyrazole: Contains the trifluoromethyl group but lacks the methylene bridge and second pyrazole ring.
The uniqueness of (1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine lies in its dual pyrazole structure and the presence of both methyl and trifluoromethyl substituents, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14F3N5 |
---|---|
Molecular Weight |
273.26 g/mol |
IUPAC Name |
1-(2-methylpyrazol-3-yl)-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C11H14F3N5/c1-18-8(3-4-16-18)6-15-7-9-5-10(11(12,13)14)17-19(9)2/h3-5,15H,6-7H2,1-2H3 |
InChI Key |
BZTIDMQOAJOVRO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=CC(=NN2C)C(F)(F)F |
Origin of Product |
United States |
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